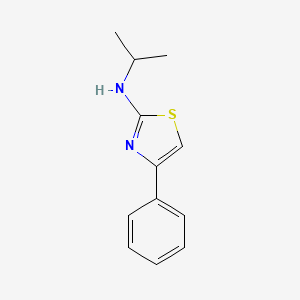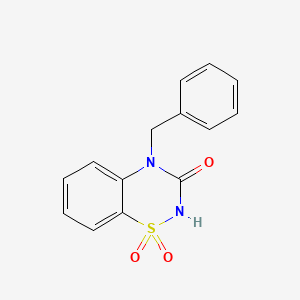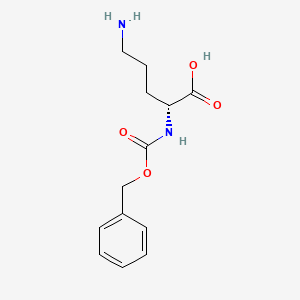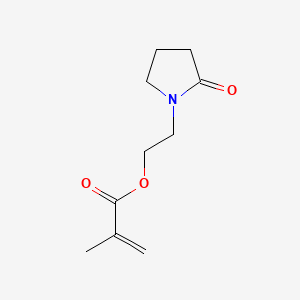
2-(2-氧代吡咯烷-1-基)乙基 2-甲基丙-2-烯酸酯
描述
“2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate”, also known as “2-(2-Oxopyrrolidin-1-yl)ethyl methacrylate”, is a chemical compound with the CAS Number: 946-25-8 . It has a molecular weight of 197.23 and its IUPAC name is 2-(2-oxopyrrolidin-1-yl)ethyl methacrylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15NO3/c1-8(2)10(13)14-7-6-11-5-3-4-9(11)12/h1,3-7H2,2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a liquid at 20°C . It has a boiling point of 127°C/0.8 mmHg and a flash point of 160°C . The specific gravity at 20/20°C is 1.11 .科学研究应用
Application in Neurology
Scientific Field
Summary of Application
2-(2-Oxopyrrolidin-1-yl)acetamide derivatives are known as biologically active compounds exhibiting psychotropic and cerebroprotective effects . Medicinals based on 2-(2-oxopyrrolidin-1-yl)acetamide are widely used for the treatment of central nervous system and cerebrovascular disorders .
Methods of Application
Known methods for the synthesis of 2-(2-oxopyrrolidin-1-yl)acetamide derivatives are generally based on the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of sodium hydride, metal alkoxides, or lithium diisopropylamine, as well as of trimethylsilyl derivatives, followed by ammonolysis .
Results or Outcomes
Among these, the most widely known are 2-(2-oxopyrrolidin-1-yl)acetamide (Piracetam) and 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide (Phenylpiracetam) which have been discovered in the second half of the XXth century .
Application in Biotechnology
Scientific Field
Summary of Application
A highly enantioselective lipase from Tsukamurella tyrosinosolvents E105 was used to catalyze resolution of racemic ethyl 2-(2-oxopyrrolidin-1-yl) butyrate to (S)-2-(2-oxopyrrolidin-1-yl) butyric acid .
Methods of Application
The lipase was encapsulated within a mixture of 3% sodium alginate and 0.8% carrageenan, and then cross-linked with 0.6% glutaraldehyde to enhance its biocatalytic capability and stability .
Results or Outcomes
Comparing with 36.9% product yield and 97.5% product ee of free lipase, the highest product yield of 46.3% and ee of 98.5% for immobilized lipase were achieved with the presence of 20 mM substrate .
Application in Pharmaceutical Synthesis
Scientific Field
Summary of Application
(2-Oxopyrrolidin-1-yl)acetic acid is a reagent in the preparation of pyrazolopyridines as PDE4B inhibitors .
Methods of Application
The specific methods of application are not detailed in the source, but it’s likely that this compound is used in a series of chemical reactions to produce the desired pyrazolopyridines .
Results or Outcomes
The outcomes of this application are not specified in the source. However, the production of PDE4B inhibitors suggests potential applications in treating diseases where PDE4B is implicated, such as inflammatory disorders and neurological diseases .
Application in Antioxidant Activity
Scientific Field
Summary of Application
Some Pyrrolidin-2-One Derivatives have been found to exhibit antioxidant activity .
Methods of Application
The specific methods of application are not detailed in the source, but it’s likely that these compounds are tested in vitro using standard antioxidant assays .
Results or Outcomes
The outcomes of this application are not specified in the source. However, the antioxidant activity of these compounds suggests potential applications in mitigating oxidative stress-related diseases .
安全和危害
属性
IUPAC Name |
2-(2-oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-8(2)10(13)14-7-6-11-5-3-4-9(11)12/h1,3-7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTPGZQPUZSUKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCN1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
147485-90-3 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-(2-oxo-1-pyrrolidinyl)ethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147485-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10431548 | |
| Record name | 2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate | |
CAS RN |
946-25-8 | |
| Record name | 2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



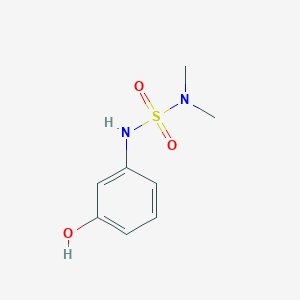
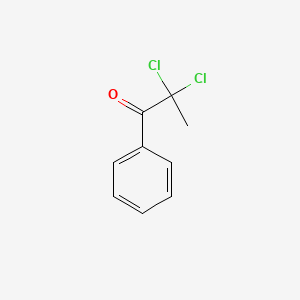
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B1609585.png)
![(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-naphthalen-2-ylpentanamide](/img/structure/B1609586.png)
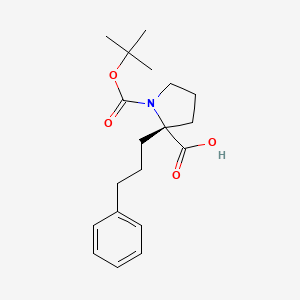
![(3aS,4S,6R,6aS)-6-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol](/img/structure/B1609594.png)
![[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol](/img/structure/B1609595.png)
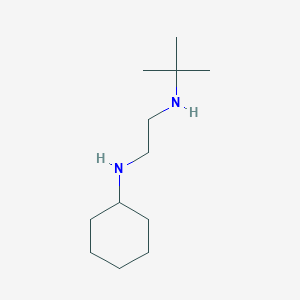

![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B1609599.png)
